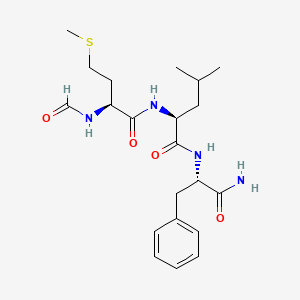
N-Formyl-L-methionyl-L-leucyl-L-phenylalaninamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Formyl-L-methionyl-L-leucyl-L-phenylalaninamide is a tripeptide composed of L-methionine, L-leucine, and L-phenylalanine, with a formyl group at the amino terminus. This compound is known for its role as a potent chemotactic peptide, which means it can attract immune cells like polymorphonuclear leukocytes and neutrophils . It is widely used in scientific research to study cell signaling and immune responses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Formyl-L-methionyl-L-leucyl-L-phenylalaninamide typically involves the stepwise assembly of the peptide chain using solid-phase peptide synthesis (SPPS). The process begins with the attachment of the first amino acid, L-methionine, to a solid resin. Subsequent amino acids, L-leucine and L-phenylalanine, are added sequentially through peptide bond formation. The formyl group is introduced at the amino terminus during the final stages of synthesis .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
化学反应分析
Types of Reactions
N-Formyl-L-methionyl-L-leucyl-L-phenylalaninamide undergoes various chemical reactions, including:
Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: The formyl group can be reduced to an amine group.
Substitution: The peptide can undergo substitution reactions at the amino acid side chains.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Methionine sulfoxide, methionine sulfone.
Reduction: Amine derivatives.
Substitution: Modified peptides with altered side chains.
科学研究应用
N-Formyl-L-methionyl-L-leucyl-L-phenylalaninamide is extensively used in scientific research due to its ability to:
Induce Chemotaxis: It attracts immune cells like neutrophils, making it valuable for studying immune responses and inflammation.
Activate Immune Cells: It activates polymorphonuclear leukocytes, leading to the release of reactive oxygen species and other immune responses.
Study Cell Signaling: It is used to investigate signaling pathways involving G-protein-coupled receptors (GPCRs) and other cellular mechanisms.
Pharmacological Research: It serves as a model compound for developing new drugs targeting immune responses and inflammation.
作用机制
N-Formyl-L-methionyl-L-leucyl-L-phenylalaninamide exerts its effects by binding to specific formyl peptide receptors (FPRs) on the surface of immune cells. This binding activates G-protein-coupled signaling pathways, leading to cellular responses such as chemotaxis, activation of NADPH oxidase, and release of reactive oxygen species. The compound’s ability to attract and activate immune cells is crucial for its role in studying inflammation and immune responses .
相似化合物的比较
Similar Compounds
N-Formyl-L-methionine-L-leucine-L-phenylalanine: Similar structure but lacks the amide group.
N-Formyl-L-methionine-L-leucine-L-tyrosine: Similar structure but with tyrosine instead of phenylalanine.
N-Formyl-L-methionine-L-leucine-L-tryptophan: Similar structure but with tryptophan instead of phenylalanine.
Uniqueness
N-Formyl-L-methionyl-L-leucyl-L-phenylalaninamide is unique due to its specific sequence and formylation, which confer high potency in inducing chemotaxis and activating immune cells. Its ability to bind to FPRs with high affinity makes it a valuable tool in immunological research .
属性
CAS 编号 |
75572-61-1 |
|---|---|
分子式 |
C21H32N4O4S |
分子量 |
436.6 g/mol |
IUPAC 名称 |
(2S)-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-2-[[(2S)-2-formamido-4-methylsulfanylbutanoyl]amino]-4-methylpentanamide |
InChI |
InChI=1S/C21H32N4O4S/c1-14(2)11-18(25-20(28)16(23-13-26)9-10-30-3)21(29)24-17(19(22)27)12-15-7-5-4-6-8-15/h4-8,13-14,16-18H,9-12H2,1-3H3,(H2,22,27)(H,23,26)(H,24,29)(H,25,28)/t16-,17-,18-/m0/s1 |
InChI 键 |
XJIKZTRKGPDDDC-BZSNNMDCSA-N |
手性 SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CCSC)NC=O |
规范 SMILES |
CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CCSC)NC=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


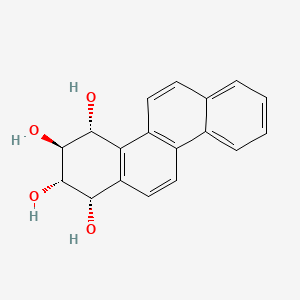
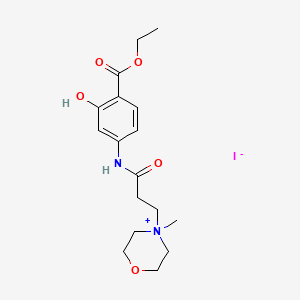
![9-[(Naphthalen-1-YL)methyl]anthracene](/img/structure/B14447385.png)
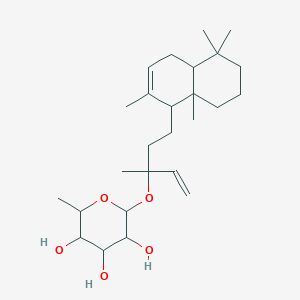
![1,1'-[(2-Ethoxyethoxy)methylene]dibenzene](/img/structure/B14447395.png)
![7b-Methyl-7bH-cyclopent[cd]indene](/img/structure/B14447398.png)
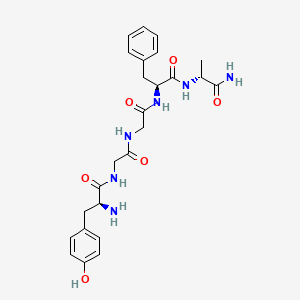
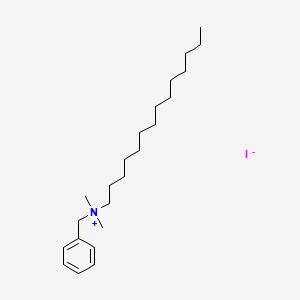
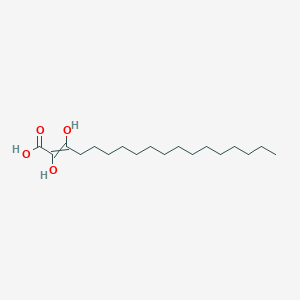
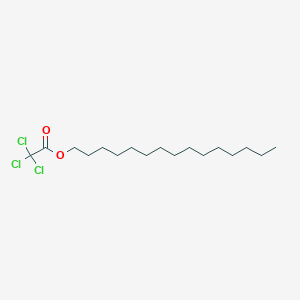
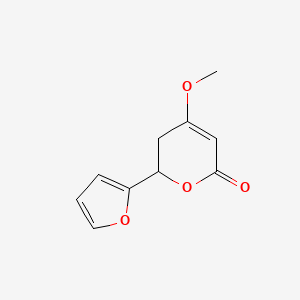
![N-(2-ethoxy-1,3-benzothiazol-6-yl)-N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]propanamide;oxalic acid](/img/structure/B14447435.png)

![N-[2-(Azepan-1-yl)ethyl]-N'-phenylurea](/img/structure/B14447447.png)
